7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is a complex organic compound belonging to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline core, with various substituents such as methoxy, nitro, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with nitroalkanes in the presence of polyphosphoric acid can yield the desired isoquinoline derivative . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Uniqueness
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H22N4O4 |
---|---|
Molecular Weight |
502.5g/mol |
IUPAC Name |
7,8-dimethoxy-5-(4-nitrophenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C30H22N4O4/c1-37-25-17-23-24(18-26(25)38-2)28(20-13-15-22(16-14-20)34(35)36)31-30-27(23)29(19-9-5-3-6-10-19)32-33(30)21-11-7-4-8-12-21/h3-18H,1-2H3 |
InChI Key |
IEELMMKAVJFSKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.